N-(2,6-Dimethoxyphenyl)acetamide

Physical characterization Melting point Solid-state properties

N-(2,6-Dimethoxyphenyl)acetamide (CAS 131157-26-1, molecular formula C10H13NO3, molecular weight 195.22 g/mol) is a substituted acetamide derivative featuring a 2,6-dimethoxy substitution pattern on the phenyl ring. Its molecular framework includes a central amide linkage flanked by an acetyl group and a dimethoxyphenyl moiety, which affords both hydrogen-bonding donor and acceptor functionality and restricted rotational freedom, making it a versatile scaffold for synthetic elaboration in medicinal chemistry and organic synthesis applications.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 131157-26-1
Cat. No. B139010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethoxyphenyl)acetamide
CAS131157-26-1
SynonymsN-(2,6-DIMETHOXYPHENYL)ACETAMIDE
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC=C1OC)OC
InChIInChI=1S/C10H13NO3/c1-7(12)11-10-8(13-2)5-4-6-9(10)14-3/h4-6H,1-3H3,(H,11,12)
InChIKeyJCQNFCOPIXAQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy N-(2,6-Dimethoxyphenyl)acetamide CAS 131157-26-1 – Molecular Weight, Purity & Physical Data for Research Procurement


N-(2,6-Dimethoxyphenyl)acetamide (CAS 131157-26-1, molecular formula C10H13NO3, molecular weight 195.22 g/mol) is a substituted acetamide derivative featuring a 2,6-dimethoxy substitution pattern on the phenyl ring . Its molecular framework includes a central amide linkage flanked by an acetyl group and a dimethoxyphenyl moiety, which affords both hydrogen-bonding donor and acceptor functionality and restricted rotational freedom, making it a versatile scaffold for synthetic elaboration in medicinal chemistry and organic synthesis applications .

Why Generic N-(2,6-Dimethoxyphenyl)acetamide Substitution Fails: Purity, Physical Form and Substituent Positioning Matter for Reproducible Results


Interchanging N-(2,6-dimethoxyphenyl)acetamide with generic 'acetamide derivatives' or even structurally close analogs such as N-[(2,6-dimethoxyphenyl)methyl]acetamide is not scientifically or industrially advisable. The compound‘s solid, crystalline form with a reported melting point of 130–132 °C ensures batch-to-batch physical consistency critical for reproducible handling in weighing and formulation protocols . Furthermore, the specific 2,6-dimethoxy substitution pattern directly dictates the electronic and steric environment of the acetamide nitrogen, which can profoundly alter reaction kinetics and product yields in synthetic sequences compared to analogs bearing different substitution patterns or a methylene spacer [1]. Without verifying the precise substitution pattern and purity specification (typically ≥95%), researchers risk introducing uncontrolled variability that can derail sensitive catalytic steps or biological assays [1].

N-(2,6-Dimethoxyphenyl)acetamide CAS 131157-26-1: Quantitative Evidence of Differentiation from Analogs


Comparative Physical Form and Melting Point: N-(2,6-Dimethoxyphenyl)acetamide vs. N-[(2,6-Dimethoxyphenyl)methyl]acetamide for Handling and Storage

The target compound, N-(2,6-dimethoxyphenyl)acetamide, is a crystalline solid with a reported melting point of 130–132 °C , a key physical constant relevant to purity assessment, handling protocols, and storage conditions. In contrast, the close structural analog N-[(2,6-dimethoxyphenyl)methyl]acetamide is reported as an off-white to yellow solid at room temperature, but no sharp melting point is universally cited in authoritative databases, indicating potential differences in crystallinity or polymorphic behavior [1].

Physical characterization Melting point Solid-state properties Procurement specification

Substituent Position and Synthetic Reactivity: Direct Attachment vs. Methylene Spacer in N-(2,6-Dimethoxyphenyl)acetamide

The target compound features the acetamide moiety directly attached to the aromatic ring, whereas the analog N-[(2,6-dimethoxyphenyl)methyl]acetamide incorporates a methylene spacer between the dimethoxyphenyl ring and the amide nitrogen [1]. This single-atom difference fundamentally alters the electronic environment of the amide nitrogen and its resonance with the aromatic ring, which can significantly impact the rate and yield of downstream reactions such as N-alkylation or acylation [1].

Organic synthesis Reaction kinetics Substituent effect Amide bond reactivity

Purity Specification and Batch Consistency: A Reliable Starting Material for Method Development

Commercially available N-(2,6-dimethoxyphenyl)acetamide is routinely supplied with a purity specification of ≥95% , providing a defined baseline for reproducible experimental outcomes. This contrasts with some generic or less characterized analogs for which commercial purity specifications may be lower or inconsistently reported across suppliers, introducing a variable that can confound reaction optimization and biological assay interpretation.

Analytical chemistry Purity Quality control Reproducibility

Recommended Research and Industrial Applications for N-(2,6-Dimethoxyphenyl)acetamide CAS 131157-26-1


Synthetic Intermediate for N-Aryl Amide-Derived Pharmacophores and Agrochemicals

As a well-characterized, crystalline solid with a defined melting point (130–132 °C) , N-(2,6-dimethoxyphenyl)acetamide serves as a reliable starting material or advanced intermediate for the synthesis of N-aryl amide-containing compounds . Its direct N-aryl linkage provides a distinct scaffold for further functionalization via electrophilic aromatic substitution or manipulation of the acetamide moiety, routes that are not directly accessible with methylene-spaced analogs. This makes it a preferred building block for medicinal chemistry programs exploring novel pharmacophores or for preparing specialized ligands and agrochemical intermediates where the dimethoxyphenyl motif is desired.

Reference Standard for Analytical Method Development and Quality Control

The compound‘s well-defined physical properties, including its sharp melting point of 130–132 °C and the availability of commercial material at ≥95% purity , position it as a practical reference standard or system suitability compound for developing and validating analytical methods (e.g., HPLC, UPLC, GC-MS). Researchers can use this compound to calibrate retention times, assess column performance, or verify detector response for similar small-molecule amides, leveraging its consistent quality to ensure method robustness and transferability.

Building Block for Material Science and Supramolecular Chemistry

The combination of a hydrogen-bonding acetamide group and the electron-rich 2,6-dimethoxyphenyl ring in a crystalline solid form makes this compound a candidate building block for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other supramolecular assemblies. Its predictable solid-state behavior and functional group geometry allow for rational design of network structures where the amide linkage can act as a predictable hydrogen-bond donor/acceptor, and the dimethoxy groups can influence π-π stacking interactions.

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